molecular formula C10H8ClF3O3S B12593350 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride CAS No. 647857-41-8

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride

Cat. No.: B12593350
CAS No.: 647857-41-8
M. Wt: 300.68 g/mol
InChI Key: SOCFCVYOKNEPHR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is a substituted benzoyl chloride derivative featuring a trifluoromethylsulfanyl group at the 5-position and methoxy groups at the 3- and 4-positions.

Properties

CAS No.

647857-41-8

Molecular Formula

C10H8ClF3O3S

Molecular Weight

300.68 g/mol

IUPAC Name

3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoyl chloride

InChI

InChI=1S/C10H8ClF3O3S/c1-16-6-3-5(9(11)15)4-7(8(6)17-2)18-10(12,13)14/h3-4H,1-2H3

InChI Key

SOCFCVYOKNEPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)Cl)SC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve solvents like dichloromethane and catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can result in the formation of various substituted benzoyl derivatives.

Scientific Research Applications

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trifluoromethyl group and the sulfur atom play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The target compound’s trifluoromethylsulfanyl group at the 5-position and dual methoxy groups distinguish it from simpler analogs like 3- or 4-(trifluoromethyl)benzoyl chlorides. In contrast, 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) replaces methoxy groups with chlorine, enhancing electrophilicity but reducing steric bulk .

Physical Properties: The trifluoromethyl group in 4-(Trifluoromethyl)benzoyl chloride lowers boiling point compared to non-fluorinated analogs due to reduced intermolecular forces. The target compound’s trifluoromethylsulfanyl group may further decrease boiling points relative to CF₃-substituted analogs . Density values for trifluoromethyl-substituted benzoyl chlorides (1.38–1.404 g/cm³) suggest that the target compound’s density may fall within a similar range, though the sulfanyl group could increase it slightly .

Reactivity and Applications :

  • Benzoyl chlorides with electron-withdrawing groups (e.g., CF₃, SCF₃) exhibit enhanced reactivity toward nucleophiles, making them valuable in synthesizing amides, esters, or heterocycles. The target compound’s dimethoxy groups may moderate this reactivity, enabling selective transformations in complex syntheses.
  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride is restricted to R&D applications due to unspecified hazards , while 4-(Trifluoromethyl)benzoyl chloride is commercially available for synthetic chemistry . The target compound’s safety profile remains uncharacterized but likely requires similar precautions (e.g., moisture avoidance, PPE).

Research and Industrial Implications

  • Synthetic Utility : The trifluoromethylsulfanyl group’s strong electron-withdrawing nature may make the target compound a preferred intermediate in agrochemicals, analogous to triflusulfuron methyl derivatives .
  • Stability Considerations : Methoxy groups could improve stability under acidic conditions compared to chloro-substituted analogs, expanding its utility in multistep syntheses.

Biological Activity

3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride
  • Molecular Formula : C10H8ClF3O2S
  • Molecular Weight : 290.68 g/mol
  • CAS Number : 51748-28-8

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylsulfanyl groups often exhibit significant antimicrobial activity. For instance, similar benzoyl chloride derivatives have shown effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chlorideVarious (hypothetical)TBD

The mechanism by which 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival.
  • Membrane Disruption : The lipophilicity introduced by the trifluoromethylsulfanyl group can enhance membrane permeability, facilitating the entry of the compound into microbial cells.

Case Studies and Research Findings

  • Anticancer Activity
    • A study explored the anticancer potential of various benzoyl chlorides, revealing that those with trifluoromethyl groups exhibited cytotoxic effects on cancer cell lines. The study suggested that 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride could be a candidate for further investigation in cancer treatment protocols.
  • In Vitro Assays
    • In vitro assays conducted on related compounds indicated that they displayed significant activity against human cancer cell lines such as HeLa and MCF-7. The cytotoxicity was measured using standard assays (MTT assay), showing promising results for compounds with similar functional groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoyl chlorides suggests that:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity.
  • Substituents such as methoxy groups can modulate the lipophilicity and overall reactivity of the compound.

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